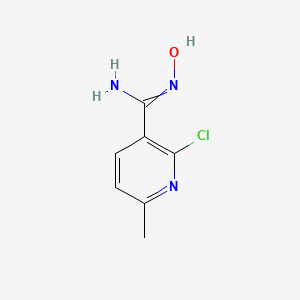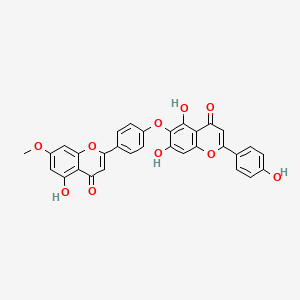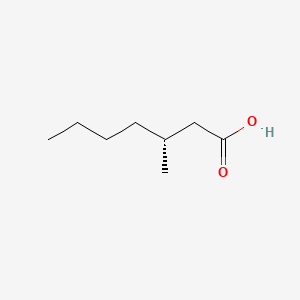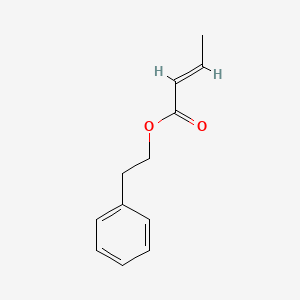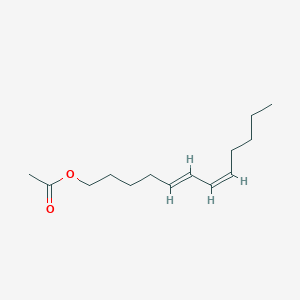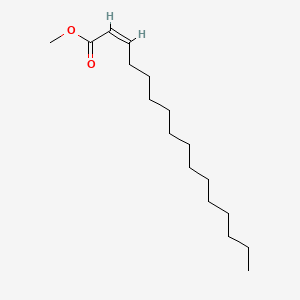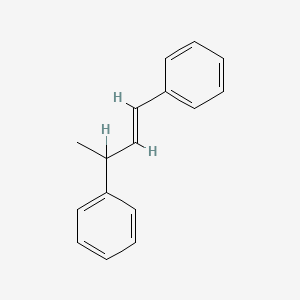
2-Hydroxy-2-phenyl-propionic acid ethyl ester
概要
説明
2-Hydroxy-2-phenyl-propionic acid ethyl ester, also known as ethyl mandelate, is an organic compound with the molecular formula C11H14O3. It is an ester derivative of mandelic acid, which is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This compound is characterized by its aromatic ring and hydroxyl group, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-phenyl-propionic acid ethyl ester typically involves the esterification of mandelic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
C6H5CH(OH)COOH+C2H5OH→C6H5CH(OH)COOC2H5+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as p-toluenesulfonic acid can further enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-Hydroxy-2-phenyl-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of 2-phenyl-1,2-propanediol.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
科学的研究の応用
2-Hydroxy-2-phenyl-propionic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of fragrances, flavors, and agrochemicals.
作用機序
The mechanism of action of 2-Hydroxy-2-phenyl-propionic acid ethyl ester involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release mandelic acid and ethanol. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Ethyl lactate: An ester of lactic acid, used as a solvent and in the production of biodegradable plastics.
Ethyl 2-hydroxypropanoate: Similar in structure but derived from propanoic acid.
2-Hydroxyibuprofen: A derivative of ibuprofen with a hydroxyl group.
Uniqueness
2-Hydroxy-2-phenyl-propionic acid ethyl ester is unique due to its aromatic ring and hydroxyl group, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis. Additionally, its role in the synthesis of pharmaceuticals and fine chemicals highlights its importance in both research and industrial applications.
特性
IUPAC Name |
ethyl 2-hydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-10(12)11(2,13)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBCQQMOAQEIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423933 | |
| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2406-23-7 | |
| Record name | ethyl 2-hydroxy-2-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

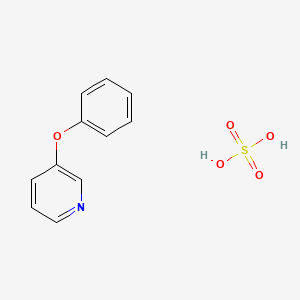

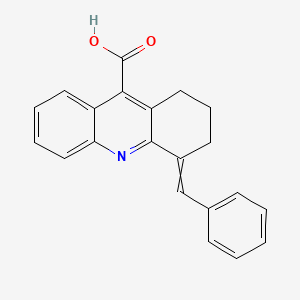
![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)
